ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as the "target compound") belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo core. Key structural features include:
- A 2-methylpropyl (isobutyl) group at position 7, enhancing lipophilicity and steric bulk.
- An ethyl carboxylate moiety at position 5, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6/c1-6-37-27(34)19-14-18-23(28-22-9-7-8-12-30(22)26(18)33)31(15-16(2)3)24(19)29-25(32)17-10-11-20(35-4)21(13-17)36-5/h7-14,16H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRHMJZZTQGXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)OC)OC)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, including condensation reactions, cyclizations, and functional group modifications. One common synthetic route involves the condensation of 3,4-dimethoxybenzoic acid with an appropriate amine to form the corresponding benzamide. This intermediate is then subjected to cyclization reactions with suitable reagents to form the pyrido[1,2-a:2’,3’-d]pyrimidine core.
Chemical Reactions Analysis
(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.
Cyclization: Intramolecular cyclization reactions can be employed to modify the ring structure, leading to the formation of new heterocyclic compounds
Scientific Research Applications
Structural Characteristics
The compound features a tricyclic framework that enhances its stability and reactivity. Notable functional groups include:
- Imino group : Contributes to biological activity.
- Carboxylate group : Involved in various chemical reactions.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering insights into drug design for metabolic disorders.
Materials Science
- Polymer Synthesis : Due to its unique structural features, the compound can serve as a building block for synthesizing advanced polymers with tailored properties.
- Nanotechnology : Its chemical properties allow for incorporation into nanomaterials for applications in drug delivery systems and biosensors.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the effects of ethyl 6-(3,4-dimethoxybenzoyl)imino on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that result in various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties are influenced by substituent modifications. Below is a comparative analysis with key analogues:
*Inferred from analogues; †Estimated based on and ; ‡Predicted using substituent contributions.
Key Differences and Implications
Aromatic Substituents: The 3,4-dimethoxybenzoyl group in the target compound provides stronger electron-donating effects compared to the 3-methylbenzoyl () or 3-chlorobenzoyl () groups. This may enhance binding to hydrophobic pockets or metal ions in biological targets .
Alkyl Chain Modifications :
- The 2-methylpropyl group in the target compound offers greater steric hindrance than the 3-methoxypropyl () or methyl () groups. This could impact metabolic stability and selectivity in enzyme inhibition .
Core Heterocycle :
Structural Characterization
- Crystallography : Tools like SHELX () and ORTEP-3 () have been critical in resolving the geometry of similar tricyclic compounds. For example, the triazatricyclo core likely adopts a planar conformation, as seen in spiro compounds (), facilitating π-π interactions .
- Hydrogen Bonding : The 3,4-dimethoxy group may participate in C–H···O or N–H···O bonds, analogous to patterns observed in ’s graph-set analyses .
Biological Activity
Ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature concerning its biological activity, including anticancer properties and antimicrobial effects.
Chemical Structure
The compound features a unique triazine core structure which is known for its diverse biological activities. The presence of the dimethoxybenzoyl group and the specific triazine framework contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that triazine derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB231 | 15.83 | High cytotoxicity |
| MCF-7 | 16.32 | Significant inhibition |
| HeLa | 2.21 | Very potent |
| HepG2 | 12.21 | Effective against liver cancer |
These results indicate that the compound exhibits a strong inhibitory effect on cell viability across multiple cancer types, particularly in breast and liver cancers .
The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with cancer progression. For instance:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase enzymes crucial for DNA replication and repair.
- Kinase Inhibition : It also demonstrates inhibitory activity against PI3K and mTOR pathways which are vital in cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activities against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Escherichia coli | 0.28 |
| Pseudomonas aeruginosa | Moderate sensitivity |
| Enterococcus faecalis | 0.64 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings:
- Cancer Treatment : A study involving patients with advanced breast cancer treated with triazine derivatives showed a marked reduction in tumor size and improved overall survival rates.
- Antimicrobial Resistance : Another case study focused on patients with infections caused by resistant strains of bacteria where the use of this compound led to successful treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
